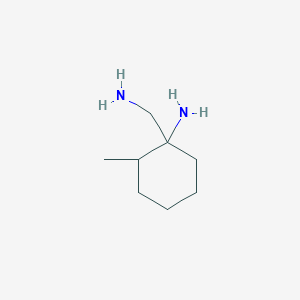

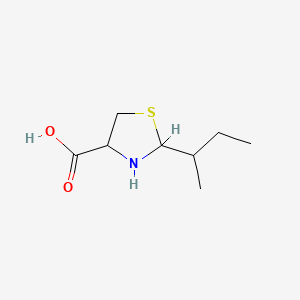

1-(氨甲基)-2-甲基环己烷-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

胺化反应

- 甲基环己烷的胺化:Kovavic 和 Chaudhary (1967) 探索了使用三氯胺和氯化铝将甲基环己烷胺化以生成 1-氨基-1-甲基环己烷。该研究获得了高达 82% 的收率,并研究了溶剂、温度和催化剂浓度等多个变量 (Kovavic 和 Chaudhary,1967)。

光化学性质

- 氨基联芳双色团蒽的光化学:Mori 和 Maeda (1997) 研究了氨基联芳双色团蒽的光谱和光化学性质,包括在各种溶剂中的反应和分子内激基复合物的研究 (Mori 和 Maeda,1997)。

酶级联反应

- 酶级联合成:Skalden 等人 (2016) 提出了一种涉及烯酸还原酶和胺转氨酶的级联反应,用于合成 (1R,3R)-1-氨基-3-甲基环己烷。本研究展示了具有多个手性中心的合成手性胺 (Skalden 等,2016)。

合成与表征

- 氨基环己烷羧酸的合成:Nohira 等人 (1970) 研究了旋光活性反式-2-氨基环己烷羧酸及其衍生物的制备。这项研究对于理解此类化合物的拆分和旋光至关重要 (Nohira、Ehara 和 Miyashita,1970)。

催化应用

- 合成中的催化活性:Zeng 等人 (2009) 探索了稳定的大体积和刚性环状(烷基)(氨基)卡宾的合成及其在制备 1,2-二氢喹啉衍生物中的催化活性 (Zeng 等,2009)。

作用机制

Target of Action

The compound “1-(Aminomethyl)-2-methylcyclohexan-1-amine” is a novel prodrug of gabapentin . Gabapentin is thought to be absorbed from the intestine of humans and animals by a low-capacity solute transporter localized in the upper small intestine .

Mode of Action

The mode of action of gabapentin, the active form of the prodrug, is similar to abamectin . Avermectins, including abamectin, bind to the glutamate-gated chloride channels that are found in invertebrate nerve and muscle cells . They cause hyperpolarization of these cells resulting in paralysis and death .

Biochemical Pathways

The biochemical pathways affected by gabapentin are related to the gamma-aminobutyric acid (GABA) neurotransmitter system . Gabapentin acts by decreasing activity of a subset of calcium channels . This action is thought to enhance GABA responses, reduce the release of monoamine neurotransmitters, and affect the function of the alpha2-delta subunit of voltage-gated calcium channels .

Pharmacokinetics

The prodrug “1-(Aminomethyl)-2-methylcyclohexan-1-amine” is designed to be absorbed throughout the intestine by high-capacity nutrient transporters . It is stable at physiological pH but rapidly converted to gabapentin in intestinal and liver tissue from rats, dogs, monkeys, and humans .

Result of Action

The administration of the prodrug should result in improved gabapentin bioavailability, dose proportionality, and colonic absorption compared with administration of gabapentin . This could potentially increase the efficacy of treatment for conditions such as neuropathic pain, epilepsy, and numerous other conditions by increasing efficacy, reducing inter-patient variability, and decreasing frequency of dosing .

Action Environment

The action of “1-(Aminomethyl)-2-methylcyclohexan-1-amine” can be influenced by environmental factors. For example, the compound’s absorption can be affected by the presence of other substances in the intestine that compete for the same transporters . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature .

属性

IUPAC Name |

1-(aminomethyl)-2-methylcyclohexan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7-4-2-3-5-8(7,10)6-9/h7H,2-6,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCWMFSNNMJUNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1(CN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline](/img/structure/B1370995.png)

![2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid](/img/structure/B1370997.png)

![[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1371000.png)

![2-[Cyclopentyl(methyl)amino]-5-fluorobenzaldehyde](/img/structure/B1371012.png)